molecular formula C17H20N6O2 B6425213 4-[5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl]-1-(1H-pyrrole-2-carbonyl)piperidine CAS No. 2034345-54-3

4-[5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl]-1-(1H-pyrrole-2-carbonyl)piperidine

Cat. No.: B6425213
CAS No.: 2034345-54-3
M. Wt: 340.4 g/mol
InChI Key: MJUSVLPXEBYVLQ-UHFFFAOYSA-N
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Description

The compound 4-[5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl]-1-(1H-pyrrole-2-carbonyl)piperidine (hereafter referred to as the "target compound") is a heterocyclic small molecule featuring a piperidine core substituted with a 1,2,4-oxadiazole ring and a 1H-pyrrole-2-carbonyl group.

Properties

IUPAC Name

[4-[5-(2-ethylpyrazol-3-yl)-1,2,4-oxadiazol-3-yl]piperidin-1-yl]-(1H-pyrrol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O2/c1-2-23-14(5-9-19-23)16-20-15(21-25-16)12-6-10-22(11-7-12)17(24)13-4-3-8-18-13/h3-5,8-9,12,18H,2,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJUSVLPXEBYVLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C2=NC(=NO2)C3CCN(CC3)C(=O)C4=CC=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 4-[5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl]-1-(1H-pyrrole-2-carbonyl)piperidine typically involves the construction of its core structures followed by functionalization:

  • Step 1: Synthesis of the pyrazole moiety.

    • Reactants: 1-ethylpyrazole precursor.

    • Conditions: Cyclization under acidic or basic conditions.

  • Step 2: Construction of the 1,2,4-oxadiazole ring.

    • Reactants: Appropriate nitrile and hydrazine derivatives.

    • Conditions: Cyclization with oxidizing agents.

  • Step 3: Formation of the pyrrole ring and piperidine incorporation.

    • Reactants: Pyrrole carboxylic acid, piperidine derivatives.

    • Conditions: Amide coupling reactions.

Industrial Production Methods:

Industrial synthesis of this compound would likely optimize each of these steps to improve yield and scalability. Continuous flow reactors and high-throughput screening of catalysts might be employed to find the most efficient production routes.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

  • Reduction: Could reduce functional groups like oxadiazole to amines.

  • Substitution: Undergoes electrophilic and nucleophilic substitutions especially in the pyrazole and oxadiazole rings.

Common Reagents and Conditions:

  • Oxidizing Agents: Potassium permanganate, chromium trioxide.

  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: Alkyl halides, acyl chlorides, halogenation agents.

Major Products:

  • Oxidation Products: Ketones, carboxylic acids.

  • Reduction Products: Amines.

  • Substitution Products: Varied depending on substituents introduced.

Scientific Research Applications

Chemistry:

Used as a building block for the synthesis of more complex molecules due to its diverse functional groups.

Biology:

Medicine:

Explored for therapeutic effects such as anti-inflammatory or anticancer properties.

Industry:

Potentially useful in materials science for creating novel polymers or coatings.

Mechanism of Action

The compound's effects are exerted through interactions at the molecular level. Its structural features allow it to bind to specific protein targets, possibly inhibiting or modulating their activity. The exact pathways involve binding to enzymes, receptors, or nucleic acids, leading to alterations in cellular function.

Comparison with Similar Compounds

Table 1: Structural Comparison of Piperidine-Oxadiazole Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Source
Target Compound 1H-pyrrole-2-carbonyl C₁₉H₂₀N₆O₂ 380.41 Not provided -
BJ13441 2-(trifluoromethoxy)benzoyl C₂₀H₂₀F₃N₅O₃ 435.40 2034249-15-3
1775421-38-9 4-methylphenyl sulfonyl C₁₉H₂₃N₅O₃S 401.49 1775421-38-9
1775548-72-5 2,5-difluorobenzoyl C₂₁H₁₉F₂N₃O₂ 401.39 1775548-72-5
GR127935 2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl) biphenyl C₃₄H₃₆N₆O₄ 616.70 Not provided

Key Observations :

  • Substituent Diversity : The piperidine-oxadiazole core is versatile, with substituents ranging from aromatic carbonyl groups (e.g., benzoyl in BJ13441) to sulfonyl groups (e.g., 1775421-38-9). The target compound’s pyrrole-carbonyl group distinguishes it from analogs with bulkier or fluorinated substituents.

Pharmacological Comparison with Receptor-Targeting Analogs

Several analogs in the evidence are linked to 5-HT receptor modulation, a common therapeutic target for CNS disorders.

Table 2: Pharmacological Profiles of Selected Analogs

Compound Name Target Receptor Affinity/Activity Structural Features Source
GR127935 5-HT₁B/1D High antagonist affinity (pKi > 8) Biphenyl-oxadiazole and methylpiperazine
SB224289 5-HT₁B Selective antagonist Furo-indole-spiro-piperidine and oxadiazole
L694247 5-HT₁D Partial agonist Indole-ethylamine and oxadiazole

Key Observations :

  • Oxadiazole Role : The 1,2,4-oxadiazole ring is critical for receptor binding in compounds like GR127935 and L694247, likely due to its hydrogen-bonding capacity and rigidity . The target compound’s oxadiazole-pyrazole fusion may enhance selectivity for undisclosed targets.
  • Piperidine Flexibility : Piperidine derivatives with acyl groups (e.g., benzoyl in BJ13441) often exhibit improved metabolic stability compared to alkyl-substituted analogs .

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